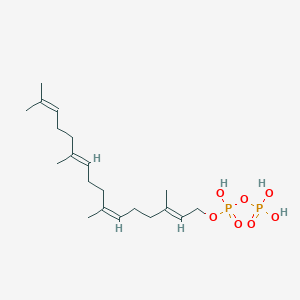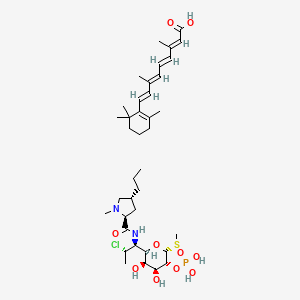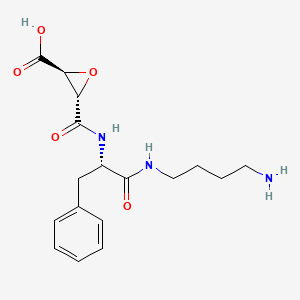![molecular formula C14H12N4OS2 B1242135 4-{[(E)-(3-Methoxyphenyl)methyliden]amino}-5-(2-Thienyl)-4H-1,2,4-triazol-3-thiol CAS No. 477863-28-8](/img/structure/B1242135.png)
4-{[(E)-(3-Methoxyphenyl)methyliden]amino}-5-(2-Thienyl)-4H-1,2,4-triazol-3-thiol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar 1,2,4-triazole derivatives often involves multi-step processes starting from basic aromatic compounds or acids. For example, in one study, the synthesis involved the esterification of 4-amino benzoic acid, followed by a series of reactions including treatment with hydrazine hydrate, ethanolic KOH, and CS2, leading to the formation of the triazole derivative (Rajurkar, Deshmukh, & Sonawane, 2016).
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is characterized by the presence of a triazole ring, often substituted with various groups. X-ray crystallography is commonly used to analyze these structures, revealing details about bond lengths, angles, and molecular conformations. For example, one study analyzed the crystal structure of a related compound, identifying key structural features (Ding et al., 2008).
Chemical Reactions and Properties
1,2,4-triazole derivatives undergo various chemical reactions, including alkylation, cyclization, and condensation with aldehydes. These reactions are often employed to synthesize derivatives with specific desired properties. For instance, alkylation and cyclization reactions were used to synthesize compounds with anti-inflammatory activity (Labanauskas et al., 2004).
Physical Properties Analysis
The physical properties of 1,2,4-triazole derivatives, such as melting points, solubility, and crystal structure, are key for their applications. These properties are generally determined using spectroscopic methods and crystallography. For example, a study on a related triazole compound examined its crystal properties using X-ray diffraction (Zhou et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and potential biological activity, are essential in determining the applications of 1,2,4-triazole derivatives. Spectroscopic and computational studies often reveal these properties. For instance, a study on 4AHT, a similar triazole compound, used density functional theory to analyze its reactivity and potential biological activities (Srivastava et al., 2016).
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Potenzieller antimikrobieller Wirkstoff
Diese Verbindung gehört zur Klasse der 1,2,4-Triazolthione, die für ihre antimikrobiellen Eigenschaften bekannt sind . Forschungsergebnisse deuten darauf hin, dass Derivate von 1,2,4-Triazolthionen synthetisiert und auf ihre Wirksamkeit gegen verschiedene Bakterien- und Pilzstämme getestet werden können. Das Vorhandensein der Thiophen- und Methoxyphenyl-Gruppen könnte zur potenziellen Bioaktivität der Verbindung beitragen und sie zu einem Kandidaten für die weitere Medikamentenentwicklung und -prüfung als antimikrobielles Mittel machen.
Zukünftige Richtungen
Wirkmechanismus
Mode of Action
Given its structural similarity to other thiazole derivatives, it may interact with its targets through similar mechanisms, such as binding to active sites or allosteric sites, leading to changes in the target’s function .
Biochemical Pathways
Thiazole derivatives, in general, have been found to impact a variety of biological pathways, including those involved in antimicrobial, antifungal, and antiviral activities .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and the specific biological environment within which the compound is acting.
Eigenschaften
IUPAC Name |
4-[(E)-(3-methoxyphenyl)methylideneamino]-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4OS2/c1-19-11-5-2-4-10(8-11)9-15-18-13(16-17-14(18)20)12-6-3-7-21-12/h2-9H,1H3,(H,17,20)/b15-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIGEMBNADNKAK-OQLLNIDSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=NN2C(=NNC2=S)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=N/N2C(=NNC2=S)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(E)-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methylideneamino]-3-propan-2-ylthiourea](/img/structure/B1242054.png)



![Bis[maltolato]oxovanadium[IV]](/img/structure/B1242065.png)

![(1R,3S,5Z)-5-[(2E)-2-[(1R,3As,7aR)-1-[(2R)-3-ethoxy-7-ethyl-7-hydroxynon-4-yn-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1242068.png)
![10-Acetoxy-10,11-dihydro-5h-dibenz[b,f]azepine-5-carboxamide](/img/structure/B1242071.png)



